1-[4-(3-Hydroxyphenyl)-2-thiazolyl]-5-phenyl-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-[4-(3-Hydroxyphenyl)-2-thiazolyl]-5-phenyl-1H-pyrazole-3-carboxylic acid is a complex organic compound that features a unique combination of thiazole, pyrazole, and carboxylic acid functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 1-[4-(3-Hydroxyphenyl)-2-thiazolyl]-5-phenyl-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting a thioamide with an α-haloketone under basic conditions.
Formation of Pyrazole Ring: The pyrazole ring is often formed by the cyclization of hydrazine derivatives with 1,3-diketones.
Coupling Reactions: The thiazole and pyrazole rings are then coupled together using appropriate coupling agents and conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-[4-(3-Hydroxyphenyl)-2-thiazolyl]-5-phenyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific functional groups targeted during the reaction.
Scientific Research Applications
1-[4-(3-Hydroxyphenyl)-2-thiazolyl]-5-phenyl-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(3-Hydroxyphenyl)-2-thiazolyl]-5-phenyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) of cancer cells .
Comparison with Similar Compounds
1-[4-(3-Hydroxyphenyl)-2-thiazolyl]-5-phenyl-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
Thiazole Derivatives: Compounds like dabrafenib and dasatinib, which also contain thiazole rings, are used as anticancer agents.
Pyrazole Derivatives: Compounds such as celecoxib and rimonabant, which contain pyrazole rings, are used as anti-inflammatory and anti-obesity agents, respectively.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and therapeutic potential.
Properties
CAS No. |
1015856-58-2 |
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Molecular Formula |
C19H13N3O3S |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
1-[4-(3-hydroxyphenyl)-1,3-thiazol-2-yl]-5-phenylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C19H13N3O3S/c23-14-8-4-7-13(9-14)16-11-26-19(20-16)22-17(10-15(21-22)18(24)25)12-5-2-1-3-6-12/h1-11,23H,(H,24,25) |
InChI Key |
XXBRJJBHWWZAJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2C3=NC(=CS3)C4=CC(=CC=C4)O)C(=O)O |
Origin of Product |
United States |
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